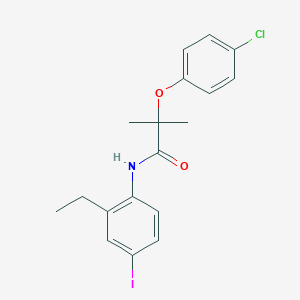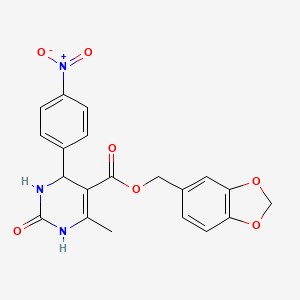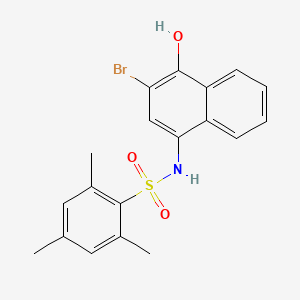![molecular formula C23H28N4O3 B5088697 1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5088697.png)
1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure, which contains both a piperazine and a benzoyl group, and has been found to exhibit a range of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been found to exhibit a range of interesting properties, including binding to certain receptors in the brain and affecting neurotransmitter release.
Mecanismo De Acción
The mechanism of action of 1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. This compound has been found to bind to certain receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor, and may affect the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to increase dopamine release in the brain, which may have implications for the treatment of certain neurological disorders such as Parkinson's disease. Additionally, this compound has been found to have anxiolytic effects, suggesting that it may have potential as an anti-anxiety medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments is its unique structure, which makes it a useful tool for studying certain aspects of neurotransmitter function in the brain. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. For example, further studies could investigate the compound's effects on different neurotransmitter systems in the brain, as well as its potential as a treatment for neurological and psychiatric disorders. Additionally, researchers could explore the synthesis of related compounds with similar structures, in order to better understand the relationship between structure and function in this class of compounds.
Métodos De Síntesis
The synthesis of 1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 1-piperidinyl-4-nitrobenzene. This reaction yields 1-(4-methylbenzoyl)-4-nitro-3-(1-piperidinyl)benzene, which is then reacted with piperazine to produce the final product.
Propiedades
IUPAC Name |
(4-methylphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-18-5-7-19(8-6-18)23(28)26-15-13-24(14-16-26)20-9-10-21(27(29)30)22(17-20)25-11-3-2-4-12-25/h5-10,17H,2-4,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXLZUAPIWECKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B5088632.png)
![5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5088649.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088655.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5088667.png)
![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088669.png)

![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5088681.png)


![2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5088713.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
